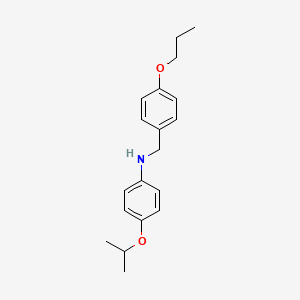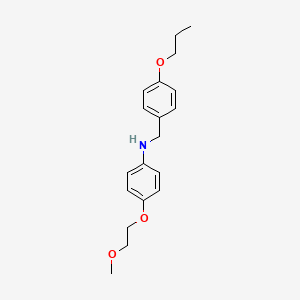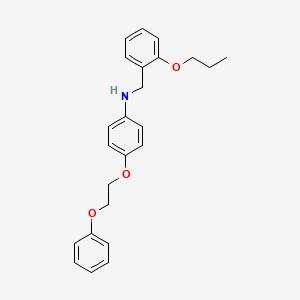![molecular formula C25H29NO2 B1385603 3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline CAS No. 1040683-54-2](/img/structure/B1385603.png)
3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline
Descripción general
Descripción
3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline is a biochemical compound used for proteomics research . It has a molecular formula of C25H29NO2 and a molecular weight of 375.50 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. The molecular weight is known to be 375.50 , but other properties like melting point, boiling point, solubility, etc., were not found.Aplicaciones Científicas De Investigación
Synthesis Pathways and Intermediates :
- A study by Zhang, Deng, Zhang, Yang, and Gu (2015) investigated the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine, a compound related to aniline derivatives. This research provides insights into the reaction paths and intermediates like N-hydroxymethyl aniline, which could be relevant to the synthesis of 3-Butoxy-N-[3-(phenethyloxy)benzyl]aniline (Zhang et al., 2015).
Characterization and Phase Transition Studies :
- Pisipati, Saraswathi, Latha, Pardhasaradhi, and Prasad (2013) conducted studies on similar compounds, N-(4-butyloxy benzylidene)-4-alkoxy anilines. These studies, focusing on phase transition and characterization using different analytical techniques, are essential for understanding the physical properties of related aniline derivatives (Pisipati et al., 2013).
Metal-Free Carboarylation of Alkenes :
- Tang, Zhou, and Wang (2014) explored a metal-free carboarylation reaction involving anilines, which could be relevant for the modification or functionalization of this compound in synthetic applications (Tang et al., 2014).
Synthesis of N-Benzyl Derivatives :
- A study by Nnamonu, Agwada, and Nwadinigwe (2013) on the synthesis of N-benzyl derivatives from 3-anilinopropanamides, and their subsequent cyclization, provides a perspective on the chemical modification of aniline-based compounds, which might be applicable to this compound (Nnamonu et al., 2013).
Dielectric Medium's Role on Aniline Derivatives :
- Umamaheswari, Ajeetha, and Ojha (2009) conducted computational analysis on N-(p-n-ethoxy benzylidene)-p-n-butyl aniline, examining the intermolecular forces and electronic properties, which can be crucial for understanding the behavior of related aniline derivatives in different environments (Umamaheswari et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
3-butoxy-N-[[3-(2-phenylethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-2-3-16-27-25-14-8-12-23(19-25)26-20-22-11-7-13-24(18-22)28-17-15-21-9-5-4-6-10-21/h4-14,18-19,26H,2-3,15-17,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIQGDIFZQAPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NCC2=CC(=CC=C2)OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline](/img/structure/B1385522.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1385524.png)

![N-[4-(Tert-butyl)benzyl]cyclopentanamine](/img/structure/B1385528.png)


![N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385533.png)

![N-[2-(4-Chlorophenoxy)ethyl]-2-isopropylaniline](/img/structure/B1385535.png)
![N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine](/img/structure/B1385537.png)
![4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385541.png)
![N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385542.png)
